molecular formula C14H19NO2 B079539 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde CAS No. 26815-04-3

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Cat. No. B079539
CAS RN: 26815-04-3
M. Wt: 233.31 g/mol
InChI Key: WCLJTEXCGGSJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067510B2

Procedure details

Add a solution of 2-methoxybenzylmagnesium chloride (5 mL of 0.25 M/THF) to a stirred solution of (2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (500 mg, 1.14 mmol) in THF (5 mL) at −78° C. After 30 min, add additional 2-methoxybenzyl-magnesium chloride (5 mL). After 30 min, quench with water and dilute with iPrOH/CHCl3(1:3). Wash the organic phase with water and brine, dry over MgSO4, filter and concentrate to yield 6-methoxy-2-(2-methoxy-benzyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (686 mg). Use the crude product without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
(2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C[Mg]Cl.CN(C)C1SC2C=C(OC)C=CC=2C=1[C:25]([C:27]1[CH:32]=[CH:31][C:30]([O:33][CH2:34][CH2:35][N:36]2[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)=[CH:29][CH:28]=1)=[O:26]>C1COCC1>[N:36]1([CH2:35][CH2:34][O:33][C:30]2[CH:29]=[CH:28][C:27]([CH:25]=[O:26])=[CH:32][CH:31]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
COC1=C(C[Mg]Cl)C=CC=C1
Name
(2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
Quantity
500 mg
Type
reactant
Smiles
CN(C1=C(C2=C(S1)C=C(C=C2)OC)C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
COC1=C(C[Mg]Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quench with water
ADDITION
Type
ADDITION
Details
dilute with iPrOH/CHCl3(1:3)
WASH
Type
WASH
Details
Wash the organic phase with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 686 mg
YIELD: CALCULATEDPERCENTYIELD 257.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.